molecular formula C7H6N2O2 B1611992 1H-indazole-3,6-diol CAS No. 1000343-86-1

1H-indazole-3,6-diol

Cat. No.: B1611992
CAS No.: 1000343-86-1
M. Wt: 150.13 g/mol
InChI Key: UDSSAQIYPDEPMM-UHFFFAOYSA-N
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Description

1H-Indazole-3,6-diol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of hydroxyl groups at positions 3 and 6 of the indazole ring makes this compound unique

Mechanism of Action

Target of Action

1H-Indazole-3,6-diol is a compound that has been shown to interact with various targets in the body. One of the primary targets of this compound is tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.

Mode of Action

The compound interacts with its targets through a process known as hinge-binding . In the case of tyrosine kinase, this compound binds effectively with the hinge region of the enzyme. This binding can influence the activity of the enzyme, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

The interaction of this compound with tyrosine kinase can affect various biochemical pathways. For instance, it can influence the phosphoinositide 3-kinase (PI3K) pathway , which plays a key role in cell survival and growth. By inhibiting tyrosine kinase, the compound can potentially disrupt this pathway, leading to downstream effects such as the inhibition of cell proliferation.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific target and the biochemical pathways involved. For instance, its interaction with tyrosine kinase can lead to the inhibition of cell proliferation, which could potentially be beneficial in the treatment of conditions characterized by abnormal cell growth, such as cancer .

Biochemical Analysis

Biochemical Properties

1H-indazole-3,6-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . By modulating this pathway, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound can influence the activity of cofactors involved in redox reactions and energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Within cells, it can interact with transporters that regulate its uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3,6-diol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-aminobenzyl alcohol with hydrazine hydrate under acidic conditions can yield this compound. Another method involves the use of transition metal catalysts, such as copper or palladium, to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroindazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indazole derivatives.

Scientific Research Applications

1H-Indazole-3,6-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    1H-Indazole: Lacks the hydroxyl groups at positions 3 and 6, making it less reactive in certain chemical reactions.

    2H-Indazole: A tautomeric form of indazole with different chemical properties.

    3-Hydroxyindazole: Contains a hydroxyl group at position 3 but not at position 6.

Uniqueness: 1H-Indazole-3,6-diol is unique due to the presence of hydroxyl groups at both positions 3 and 6, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-hydroxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-4-1-2-5-6(3-4)8-9-7(5)11/h1-3,10H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSSAQIYPDEPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596963
Record name 6-Hydroxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-86-1
Record name 6-Hydroxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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